molecular formula C12H15NO2 B1649248 4-(3R)-3-Piperidinylbenzoic acid

4-(3R)-3-Piperidinylbenzoic acid

Cat. No.: B1649248
M. Wt: 205.25 g/mol
InChI Key: CBQKKABCNQVVOP-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3R)-3-Piperidinylbenzoic acid is a chiral organic compound featuring a piperidine ring (a six-membered heterocycle with one nitrogen atom) fused to a benzoic acid moiety. The stereochemistry at the 3-position of the piperidine ring (R-configuration) and the carboxylic acid group on the benzene ring define its structural uniqueness. The piperidine scaffold is common in bioactive molecules, while the benzoic acid group may enhance solubility or enable interactions with biological targets via hydrogen bonding or ionic interactions.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4-[(3R)-piperidin-3-yl]benzoic acid

InChI

InChI=1S/C12H15NO2/c14-12(15)10-5-3-9(4-6-10)11-2-1-7-13-8-11/h3-6,11,13H,1-2,7-8H2,(H,14,15)/t11-/m0/s1

InChI Key

CBQKKABCNQVVOP-NSHDSACASA-N

SMILES

C1CC(CNC1)C2=CC=C(C=C2)C(=O)O

Isomeric SMILES

C1C[C@@H](CNC1)C2=CC=C(C=C2)C(=O)O

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of 4-(3R)-3-Piperidinylbenzoic Acid and Related Compounds

Compound Core Structure Substituents/Functional Groups Key Properties/Applications Reference Context
This compound Piperidine + benzoic acid 3R-piperidinyl, -COOH Potential bioactivity (e.g., enzyme inhibition); enhanced acidity/solubility from COOH group Hypothetical, based on analogous data
Piperidine derivatives (e.g., 4-hydroxymethyl-piperidin-3-ol) Piperidine -OH, -CH2OH Variable solubility; possible use in drug intermediates Supplier data ()
Pyrazole-triazine/tetrazine hybrids (e.g., pyrazole[3,4-e]-1,2,4-triazines) Pyrazole + triazine/tetrazine Amino, oxo, aryl substituents Heterocyclic bioactive compounds; studied for synthetic challenges (e.g., regioselectivity) Synthesis methods ()

Key Observations:

  • Substituent Effects : The benzoic acid group in this compound distinguishes it from piperidine derivatives with hydroxyl or hydroxymethyl groups (e.g., 4-hydroxymethyl-piperidin-3-ol). The -COOH group likely increases acidity (pKa ~2–3) and water solubility compared to -OH (pKa ~10) or -CH2OH groups.
  • Heterocyclic Complexity : Pyrazole-triazine/tetrazine hybrids () involve fused nitrogen-rich rings, which contrast with the simpler piperidine-benzoic acid system. However, both classes face synthetic challenges, such as regioselective functionalization.
Structural Characterization

Crystallographic refinement tools like SHELX () are widely used for determining small-molecule structures. If this compound were crystallized, SHELXL or SHELXTL could refine its stereochemistry and hydrogen-bonding interactions involving the -COOH group.

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